(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one is a chiral organic compound belonging to the class of piperidinones It is characterized by the presence of a hydroxyl group at the 4th position and a methyl group at the 6th position on the piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 4-hydroxy-6-methyl-2-piperidone can be carried out using acid or base catalysts to yield the desired compound. The reaction conditions typically involve moderate temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of automated systems and advanced purification techniques ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups on the piperidinone ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4S,6S)-6-methyl-4-hydroxy-2-piperidone: Similar structure but different functional groups.
(4S,6S)-4-hydroxy-6-methyl-2-piperidone: Similar structure with variations in the position of functional groups.
Uniqueness
(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both hydroxyl and methyl groups make it a versatile compound for various applications.
Properties
IUPAC Name |
4-hydroxy-6-methylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(8)3-6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFYNUQTWXDGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(=O)N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.